5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one
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Overview
Description
5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one is a complex organic compound belonging to the class of extended flavonoids. These compounds are characterized by having one or more rings fused onto the phenyl-substituted benzopyran framework . This particular compound is notable for its unique structure, which includes both methoxy and dihydro functionalities.
Preparation Methods
The synthesis of 5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzopyran framework, followed by the introduction of methoxy groups and the formation of the dihydrobenzoxepin ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen functionalities or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups with new ones.
Hydrolysis: This reaction involves breaking chemical bonds through the addition of water, often leading to the formation of simpler compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of extended flavonoids.
Biology: Researchers investigate its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation.
Mechanism of Action
The mechanism of action of 5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and dihydrobenzoxepin ring play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one can be compared with other similar compounds, such as:
- 5,11-Bis(benzyloxy)-1,2-dihydro-8H-chromeno 4,3-dbenzoxepin-8-one : This compound has benzyloxy groups instead of methoxy groups, which can affect its reactivity and properties .
- 5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,2-dihydro-8H- 1benzopyrano4,3-dbenzoxepin-8-one : The presence of tert-butyl(dimethyl)silyl groups introduces steric hindrance and alters the compound’s chemical behavior .
These comparisons highlight the uniqueness of 5,11-Dimethoxy-1,2-dihydro-8H-1benzopyrano4,3-d
Properties
IUPAC Name |
5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-21-11-4-6-15-16(9-11)23-8-7-14-13-5-3-12(22-2)10-17(13)24-19(20)18(14)15/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJJENPZLWDBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C4=C(C=C(C=C4)OC)OCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723450 |
Source
|
Record name | 5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946534-23-2 |
Source
|
Record name | 5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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